molecular formula C16H14FeO B14690943 4-Ferrocenylphenyl CAS No. 32994-52-8

4-Ferrocenylphenyl

Cat. No.: B14690943
CAS No.: 32994-52-8
M. Wt: 278.13 g/mol
InChI Key: PBKSAWGZZXKEBJ-UHFFFAOYSA-N
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Description

4-Ferrocenylphenyl is an organometallic compound that features a ferrocene moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ferrocenylphenyl typically involves the reaction of 4-bromophenylferrocene with butyllithium, followed by treatment with tributyl borate to yield tris(this compound)boroxine . Another method involves the reaction of propargyl bromide with 4-ferrocenylphenol to produce (this compound)propargyl ether .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the processes generally involve large-scale adaptations of laboratory synthesis techniques, ensuring high yield and purity through optimized reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions: 4-Ferrocenylphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under conditions that favor electrophilic aromatic substitution.

Major Products:

    Oxidation: Formation of ferrocenium salts.

    Substitution: Introduction of functional groups such as nitro, sulfonyl, and halogen groups on the phenyl ring.

Mechanism of Action

The biological activity of 4-Ferrocenylphenyl is primarily attributed to the formation of ferrocenium ions through oxidation. These ions can generate reactive oxygen species, leading to oxidative stress and damage to cellular components such as DNA . This mechanism is particularly relevant in its anticancer and antimalarial activities.

Comparison with Similar Compounds

Uniqueness: 4-Ferrocenylphenyl stands out due to its combination of a ferrocene moiety with a phenyl ring, providing a unique platform for further functionalization and application in various fields. Its ability to undergo diverse chemical reactions and its potential in biological applications make it a compound of significant interest.

Properties

CAS No.

32994-52-8

Molecular Formula

C16H14FeO

Molecular Weight

278.13 g/mol

IUPAC Name

cyclopenta-1,3-diene;4-cyclopenta-2,4-dien-1-ylphenol;iron(2+)

InChI

InChI=1S/C11H9O.C5H5.Fe/c12-11-7-5-10(6-8-11)9-3-1-2-4-9;1-2-4-5-3-1;/h1-8,12H;1-5H;/q2*-1;+2

InChI Key

PBKSAWGZZXKEBJ-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=CC=C1.C1=C[C-](C=C1)C2=CC=C(C=C2)O.[Fe+2]

Origin of Product

United States

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